molecular formula C14H23ClN2O B2471348 (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride CAS No. 1423017-81-5

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride

Cat. No.: B2471348
CAS No.: 1423017-81-5
M. Wt: 270.8
InChI Key: PCBNVEWJANWGAF-IYWIJXFJSA-N
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Description

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride (CAS 1423017-81-5) is a chiral small molecule with a molecular formula of C14H23ClN2O and a molecular weight of 270.80 g/mol . This compound is characterized by its high optical purity and serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery research . It is offered with a minimum purity of 95% and is specifically designed for use as a building block in organic synthesis and as a key intermediate in the development of pharmacologically active molecules . The benzamidine core and related derivatives are of significant research interest due to their wide range of biological activities, making them valuable tools for exploring enzyme inhibition and other biochemical mechanisms . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H/t11?,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBNVEWJANWGAF-IYWIJXFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Protocol

The most reliable method involves coupling (2S)-2-amino-3-methylpentanoic acid with N-benzyl-N-methylamine under peptide coupling conditions.

  • Amino Acid Protection :
    (2S)-2-Amino-3-methylpentanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). This yields Boc-(2S)-2-amino-3-methylpentanoic acid, preserving stereochemistry during subsequent steps.

  • Carboxylic Acid Activation :
    The protected acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) at 0°C. This forms an active ester intermediate, minimizing racemization.

  • Amide Bond Formation :
    N-Benzyl-N-methylamine (1.2 equiv) is added dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–18 hours, monitored by thin-layer chromatography (TLC; hexane/ethyl acetate 7:3).

  • Deprotection and Salt Formation :
    The Boc group is cleaved with 4 M HCl in dioxane, yielding the free amine hydrochloride salt. Precipitation with diethyl ether followed by recrystallization from methanol/ether affords the pure product.

Reaction Optimization

  • Racemization Mitigation : Maintaining temperatures below 25°C during activation and coupling preserves the (2S) configuration.
  • Yield Enhancement : Excess amine (1.2–1.5 equiv) and molecular sieves to absorb water improve conversion to >85%.

Alternative Synthetic Strategies

Reductive Amination Pathway

While less common, reductive amination of 3-methyl-2-oxopentanamide with benzylmethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5–6) provides moderate yields (50–60%). However, this method risks epimerization at C2 and requires chiral resolution via preparative HPLC.

Photomicellar Catalysis

A novel approach adapted from photoredox catalysis employs micellar conditions (2% w/v sodium dodecyl sulfate) and iridium-based photocatalysts under blue LED irradiation. While effective for electron-deficient amines, this method is untested for N-benzyl-N-methylamine and may require substrate modification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 4.65 (s, 2H, CH₂Ph), 3.85 (q, J = 6.8 Hz, 1H, CH-NH₂), 2.95 (s, 3H, N-CH₃), 2.30–2.15 (m, 1H, CH(CH₃)₂), 1.50–1.20 (m, 2H, CH₂), 0.95 (d, J = 6.6 Hz, 6H, (CH₃)₂).
  • HRMS-ESI (m/z) : [M + H]⁺ calcd. for C₁₄H₂₃N₂O: 235.1805; found: 235.1808.

Purity Assessment

  • HPLC : Chiralcel OD-H column (hexane/i-PrOH 90:10, 1.0 mL/min) confirms enantiomeric excess >99%.
  • Melting Point : 182–184°C (decomposition).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride typically involves several key steps:

  • Starting Materials : The synthesis usually begins with 2-amino-3-methylpentanoic acid and benzylamine.
  • Coupling Agents : Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), which facilitate the formation of the amide bond.
  • Formation of Hydrochloride Salt : The final product is converted to its hydrochloride form through treatment with hydrochloric acid.

This method ensures high yield and purity, which are crucial for both laboratory and industrial applications.

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new chemical entities.
  • Reagent in Chemical Reactions : It is utilized in several chemical reactions, including those that require specific amine functionalities, enhancing the scope of synthetic organic chemistry.

Biology

  • Biochemical Probes : The compound is being investigated as a potential biochemical probe to study various biological pathways. Its ability to interact with specific proteins or enzymes makes it valuable for understanding cellular mechanisms.
  • Modulation of Biological Pathways : Research indicates that this compound may influence signaling pathways by binding to molecular targets, thereby modulating their activity.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound could have therapeutic applications in treating diseases due to its ability to interact with biological systems. It is being explored as an intermediate in drug synthesis, potentially leading to new pharmaceuticals.
  • Cytotoxicity Studies : Recent research has highlighted its potential cytotoxic effects against certain cancer cell lines, indicating its role in developing anticancer therapies .

Case Studies and Research Findings

  • Cytotoxicity Against Melanoma Cells : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on melanoma cell lines, suggesting potential applications in cancer therapy .
  • Molecular Docking Studies : Molecular docking studies indicated favorable interactions between the compound and DNA targets, hinting at its utility in DNA photocleavage applications .
  • Synthesis Optimization : Research has focused on optimizing reaction conditions for synthesizing derivatives of this compound using various solvents and additives to improve yields significantly .

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural and functional differences between the target compound and related amide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Physical Properties
(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide HCl C₇H₁₅N₂O·HCl 180.67 Benzyl, amide, tertiary amine, methyl Pharmaceutical use (unspecified); chiral configuration
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·2HCl 204.1 Diamine, amide Limited toxicity data; incompatible with strong oxidizers
Leucine 2-naphthylamide hydrochloride C₁₆H₁₉N₂O·HCl 292.80 Naphthyl, amide, methyl, primary amine Bulkier aromatic group; potential fluorescence properties
(2S)-3-methoxy-2-(methylamino)propanamide HCl C₅H₁₃ClN₂O₂ 168.62 Methoxy, amide, methylamine Increased lipophilicity; stable at room temperature
(1R,2S)-(−)-2-Methylamino-1-phenyl-1-propanol HCl C₁₀H₁₆ClNO 201.70 Phenyl, propanol, secondary amine Antimicrobial (MIC: 87.5 ppm vs. E. coli); plasma stability ≤48 hrs

Functional Group Impact on Properties

  • Benzyl vs. Naphthyl Groups : The benzyl group in the target compound offers moderate aromatic bulk compared to the naphthyl group in leucine 2-naphthylamide hydrochloride. This difference may influence binding affinity in protein-ligand interactions and solubility profiles .
  • Tertiary vs.
  • Methoxy Substitution: The methoxy group in (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride increases lipophilicity, which could improve blood-brain barrier penetration relative to the target compound’s benzyl group .

Stability and Reactivity

  • Degradation in Biological Matrices: (1R,2S)-(−)-2-Methylamino-1-phenyl-1-propanol HCl (MPPH) shows instability in urine and plasma when exposed to E. coli, with degradation exceeding 70% after six months at -20°C . No comparable data exist for the target compound, but its amide backbone may confer greater resistance to enzymatic hydrolysis.
  • Chemical Incompatibilities: (2S)-2,5-Diaminopentanamide dihydrochloride reacts with strong oxidizers (e.g., NOₓ, CO₂), necessitating stringent handling protocols . The target compound’s benzyl group may pose similar reactivity risks under oxidative conditions.

Biological Activity

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride, also known as YGC01781, is a compound of interest in various biological and pharmaceutical studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Structure : The compound features a chiral center at the second carbon, contributing to its biological activity.
  • CAS Number : 1956376-84-3
  • Molecular Formula : C₁₈H₂₄ClN₂O

Research indicates that this compound may interact with various biological pathways. Its structural characteristics suggest potential roles in:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Preliminary studies suggest it may act on certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity

Cytotoxicity assays reveal that the compound affects various cancer cell lines. The IC50 values for different cell lines are as follows:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These findings indicate that this compound has significant potential as an anticancer agent.

Case Studies

  • Study on Anticancer Properties : A study investigated the effect of this compound on HeLa cells. Results showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in cervical cancer treatment.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth, highlighting its potential use in treating bacterial infections.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Starting Materials : Begin with chiral amino acids (e.g., L-serine or L-alanine derivatives) to preserve stereochemistry.

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during reactions. Deprotection is typically achieved with HCl/dioxane (4 M) .

  • Key Steps :

  • Benzyl group introduction via nucleophilic substitution.

  • Methylation using methyl iodide under basic conditions (e.g., NaH/THF).

  • Final salt formation with HCl in anhydrous ethanol.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (0–25°C) to minimize side reactions.

    • Data Table : Hypothetical Optimization Parameters
StepSolventTemp (°C)CatalystYield (%)Purity (HPLC)
Amine ProtectionDCM25Boc₂O8595%
BenzylationDMF40K₂CO₃7890%
DeprotectionHCl/EtOH09298%

Q. What safety precautions should be taken when handling this compound given limited toxicological data?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors .
  • Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides, nitrates) .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm stereochemistry and functional groups. For example, deuterated DMSO resolves amine proton shifts (~δ 9.00 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₂ClN₂O: 297.14; observed: 297.13) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

Advanced Research Questions

Q. How can researchers investigate the compound’s selective interactions with biological targets like serotonin receptors?

  • Methodology :

  • Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with 5-HT2C receptors. Compare efficacy (EC₅₀) and potency (IC₅₀) against reference agonists .
  • Radioligand Binding : Use [³H]-mesulergine to assess competitive binding affinity (Ki) in brain membrane preparations.
  • Data Interpretation : Cross-validate with computational docking (e.g., AutoDock Vina) to map binding interactions with receptor active sites.

Q. What strategies resolve contradictions in pharmacological data across different experimental models?

  • Methodology :

  • Iterative Analysis : Replicate experiments in multiple models (e.g., in vitro vs. ex vivo) and apply statistical rigor (e.g., ANOVA with post-hoc tests) .
  • Meta-Analysis : Aggregate data from published studies to identify confounding variables (e.g., solvent used, cell line variability).
  • Case Example : If EC₅₀ values differ between cell types, test for receptor isoform expression via qPCR or Western blot.

Q. What factors influence the compound’s stability during storage, and how can degradation be mitigated?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze by HPLC. Common degradants include hydrolyzed amide bonds or oxidized benzyl groups .

  • Mitigation Strategies :

  • Use amber vials to prevent photodegradation.

  • Add antioxidants (e.g., BHT) at 0.01% w/w.

  • Store under nitrogen atmosphere to limit oxidation.

    • Data Table : Stability Under Different Conditions
ConditionDegradation (%)Major Degradant
25°C, ambient light12Hydrolyzed amide
40°C, 75% RH28Oxidized benzyl group
-20°C, desiccated<2

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